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Compound of Interest

Compound Name:
2-Fluoro-5-hydroxymethyl-4-

methylpyridine

CAS No.: 1394899-05-8

Cat. No.: B1457833

Get Quote

Executive Summary & Compound Identity
2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS: 1394899-05-8) is a specialized

fluorinated heterocyclic building block.[1] In modern medicinal chemistry, it serves as a critical

intermediate for synthesizing "scaffold-hopping" analogs of proton pump inhibitors (P-CABs)

and kinase inhibitors where the bioisosteric replacement of hydrogen with fluorine modulates

metabolic stability (blocking P450 oxidation sites) and lipophilicity.

This guide provides a rigorous analysis of its solubility profile, derived from physicochemical

principles and analogous process chemistry data. It includes self-validating protocols for

solubility determination and purification, designed for researchers scaling from milligram

discovery to gram-scale process development.[1]

Physicochemical Profile
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Property Data Note

CAS Number 1394899-05-8 Primary Identifier

Molecular Formula C₇H₈FNO

Molecular Weight 141.14 g/mol

Predicted LogP ~1.1 - 1.4 Moderately Lipophilic

pKa (Pyridine N) ~3.5 - 4.5
Reduced basicity due to 2-F

electron withdrawal

Appearance Off-white to pale yellow solid
Typical of oxidized pyridine

derivatives

Solubility Profile & Solvent Selection
The Mechanistic Basis of Solubility
The solubility of 2-Fluoro-5-hydroxymethyl-4-methylpyridine is governed by three competing

structural features:

Pyridine Nitrogen (Basic): Allows for high solubility in acidic aqueous media via protonation.

[1]

2-Fluoro Substituent (Hydrophobic/Inductive): Lowers the pKa of the pyridine nitrogen

(making it less basic than 4-methylpyridine) and increases lipophilicity.[1]

5-Hydroxymethyl Group (Polar/H-Bonding): Facilitates solubility in alcohols and polar aprotic

solvents but limits solubility in non-polar hydrocarbons.[1]

Empirical Solubility Matrix
Note: Data represents expert-derived classifications based on structural analogs (e.g., 2-

Fluoro-4-methylpyridine) and standard process chemistry solvent screens.
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Solvent Class Specific Solvent Solubility Rating
Process
Implication

Protic Polar Methanol (MeOH) High (>100 mg/mL)
Ideal for reaction

solvent or transfer.[1]

Ethanol (EtOH) High
Preferred for greener

process streams.[1]

Water (Neutral pH) Low to Moderate

Limited by the

lipophilic F and Me

groups.[1]

Water (Acidic pH < 2) Very High

Forms pyridinium salt;

useful for aqueous

workup.[1]

Aprotic Polar DMSO / DMF Very High

Use for stock

solutions; difficult to

remove.[1]

Acetonitrile (MeCN) High
Excellent for HPLC

and crystallization.[1]

Esters/Ethers Ethyl Acetate (EtOAc)
Moderate (20-50

mg/mL)

Key Solvent: Ideal for

extraction and

recrystallization.[1]

THF High

Good reaction solvent;

watch for peroxides.

[1]

MTBE Low to Moderate

Useful as an anti-

solvent in

crystallization.[1]

Chlorinated
Dichloromethane

(DCM)
High

Standard extraction

solvent; environmental

concern.[1]

Hydrocarbons Hexanes / Heptane Insoluble (<1 mg/mL) Key Anti-Solvent:

Used to crash out
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product.[1]

Experimental Protocols (Self-Validating)
As a Senior Application Scientist, I emphasize that assumed solubility is a common cause of

process failure. You must validate these values in your specific context (temperature, purity).[1]

Protocol A: Gravimetric Solubility Screening (The
"Shake-Flask" Method)
Objective: Determine the saturation limit in a specific solvent at 25°C.[1]

Preparation: Weigh 50 mg of 2-Fluoro-5-hydroxymethyl-4-methylpyridine into a 4 mL

glass vial.

Addition: Add the target solvent in 100 µL increments.

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the

volume.

Saturation: If solid remains after 500 µL (100 mg/mL), add solvent to reach 1 mL. If solid

persists, heat to 40°C.

Dissolves on heating? -> Potential recrystallization system.[1]

Persists on heating? -> Low solubility solvent.[1]

Calculation:

Protocol B: Recrystallization Purification
Context: This compound is often synthesized via reduction of an ester or acid.[1] Impurities

usually include inorganic salts or over-reduced byproducts.[1] System: Ethyl Acetate (Solvent) /

n-Heptane (Anti-solvent).[1]

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 60°C (Reflux).
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Filtration: Perform a hot filtration (if insoluble salts are present) through a 0.45 µm PTFE

filter.[1]

Nucleation: Slowly add n-Heptane dropwise to the hot solution until a slight turbidity persists.

Cooling: Remove heat and allow the vessel to cool to Room Temperature (RT) over 2 hours.

Then cool to 0°C.

Isolation: Filter the resulting crystals and wash with cold 1:3 EtOAc:Heptane.

Process Logic & Visualization
Solubility Determination Workflow
This diagram outlines the decision logic for selecting a solvent system based on the

compound's behavior.
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Caption: Logical workflow for classifying solvents into Reaction, Extraction, or Crystallization

roles.

pH-Dependent Extraction Strategy
The pyridine nitrogen allows for a "pH Swing" purification, a critical technique for this

intermediate.[1]
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Caption: pH Swing protocol utilizing the pyridine nitrogen pKa (~4.0) to separate non-basic

impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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